REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][CH:3]=1.[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[OH:19])[C:14]#[N:15].C(=O)([O-])[O-].[K+].[K+].O>CC(N(C)C)=O>[Br:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[O:19][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[O:9])=[CH:6][N:7]=1)[C:14]#[N:15] |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)C=O
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C#N)C=CC1O
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
|
the reaction at 130° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Filter the precipitate
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
WASH
|
Details
|
washing with water
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C#N)C=CC1OC1=NC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |